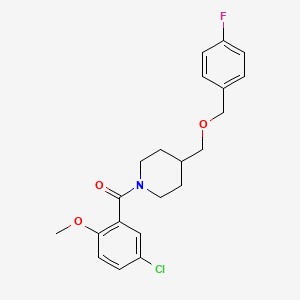

(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Description

The compound (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a piperidinyl methanone derivative characterized by two distinct aromatic moieties:

- A 5-chloro-2-methoxyphenyl group (providing electron-withdrawing and electron-donating substituents).

- A 4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl group (featuring a fluorinated benzyl ether substituent on the piperidine ring).

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c1-26-20-7-4-17(22)12-19(20)21(25)24-10-8-16(9-11-24)14-27-13-15-2-5-18(23)6-3-15/h2-7,12,16H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQODDLSOACIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Piperidinyl/Piperazinyl Methanone Derivatives

Key Observations:

- Halogen Effects : The 5-chloro-2-methoxy substitution on the phenyl ring is shared with and compounds but contrasts with ’s 3-chloro-4-fluoro substitution, which may alter receptor-binding selectivity .

- Ring Systems: Piperidine (target compound, ) vs. Piperazine’s additional nitrogen may increase solubility but reduce metabolic stability .

Key Observations:

Physicochemical and Pharmacokinetic Property Differences

Table 3: Estimated Physicochemical Properties

Key Observations:

- Lipophilicity : The target compound’s 4-fluorobenzyloxymethyl group confers higher logP (~3.5) compared to sulfonyl-containing analogs (e.g., : logP ~2.2), favoring membrane permeability .

- Polar Surface Area : Piperazine-based compounds (e.g., ) exhibit higher polarity, reducing CNS penetration but improving aqueous solubility .

Implications for Bioactivity and Therapeutic Potential

- Receptor Targeting : ’s compound acts as a 5-HT1A receptor-biased agonist , suggesting the target compound’s structural similarity may hint at serotonergic activity .

- Metabolic Stability : The fluorobenzyl group in the target compound may resist oxidative metabolism better than sulfonyl () or furyl () groups .

- Toxicity Risks : Substituents like trifluoromethyl () or isoxazolyl () may introduce hepatotoxicity concerns, whereas the target compound’s methoxy and chloro groups are generally well-tolerated .

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone , often referred to as a piperidinyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure

The compound can be described structurally as follows:

- Core Structure : Piperidine ring substituted with a fluorobenzyl ether and a methanone moiety.

- Functional Groups : Presence of chloro and methoxy substituents on the phenyl ring enhances its biological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities attributed to this compound, particularly in the context of anticancer effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. Notable findings include:

- In Vitro Cytotoxicity : The compound demonstrated an IC50 value of approximately 1.10 µM against human acute myeloid leukemia cells (MV4-11), indicating potent activity compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 0.009 µM .

| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |

|---|---|---|

| MV4-11 | 1.10 | 0.009 |

| A549 (Lung Cancer) | 4.2 | 1.3 |

| MCF7 (Breast Cancer) | 37.2 | 1.4 |

| HeLa (Cervical Cancer) | 34.3 | 1.3 |

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Cell Cycle Interruption : Studies have shown that the compound disrupts the cell cycle at the metaphase stage, leading to increased apoptosis in cancer cells.

- Induction of Apoptosis : Enhanced liposomal volume in cancer cells has been observed, suggesting a mechanism involving apoptosis induction .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

- Study on Human AML Cells : A detailed study reported that the compound not only inhibited cell growth but also led to increased apoptosis through mitochondrial pathways .

- Combination Therapy Trials : In combination with other chemotherapeutic agents, this compound showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.